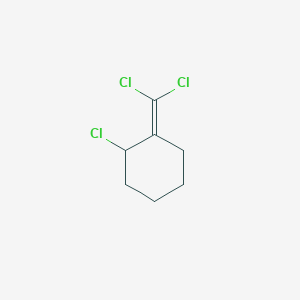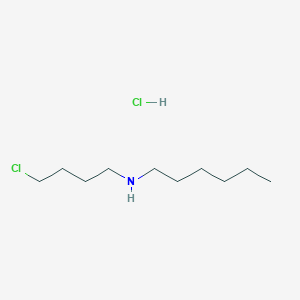
N-(4-chlorobutyl)hexan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobutyl)hexan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a hexylamine backbone with a 4-chlorobutyl substituent. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobutyl)hexan-1-amine;hydrochloride can be achieved through several methods. One common approach involves the reaction of hexan-1-amine with 4-chlorobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions to facilitate the nucleophilic substitution reaction.
Another method involves the reduction of nitriles using lithium aluminum hydride (LiAlH4) to produce primary amines. This method can be adapted to synthesize N-(4-chlorobutyl)hexan-1-amine by starting with the appropriate nitrile precursor .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and distillation are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorobutyl)hexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: It can undergo oxidation to form corresponding amides or reduction to form secondary amines.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in ethanol.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines.
Oxidation: Formation of amides.
Reduction: Formation of secondary amines.
Applications De Recherche Scientifique
N-(4-chlorobutyl)hexan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mécanisme D'action
The mechanism of action of N-(4-chlorobutyl)hexan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexylamine: A simpler amine with a hexyl group, lacking the 4-chlorobutyl substituent.
4-Chlorobutylamine: Contains the 4-chlorobutyl group but lacks the hexylamine backbone.
N,N-Dimethylbutylamine: A related compound with dimethyl substitution on the amine group.
Uniqueness
N-(4-chlorobutyl)hexan-1-amine;hydrochloride is unique due to the combination of the hexylamine backbone and the 4-chlorobutyl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
88090-13-5 |
|---|---|
Formule moléculaire |
C10H23Cl2N |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
N-(4-chlorobutyl)hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H22ClN.ClH/c1-2-3-4-6-9-12-10-7-5-8-11;/h12H,2-10H2,1H3;1H |
Clé InChI |
UUYJDJXEQSSDFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNCCCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide](/img/structure/B14383664.png)
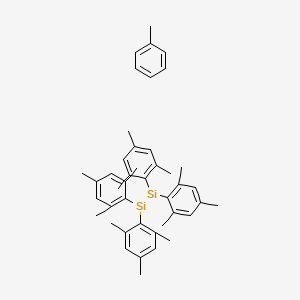
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)

![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
![1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine](/img/structure/B14383709.png)
![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14383729.png)
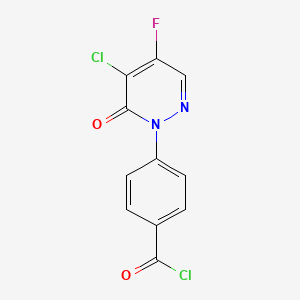
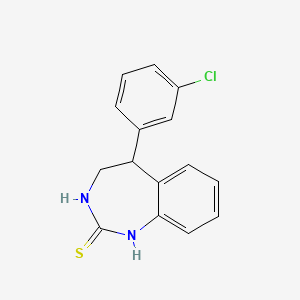
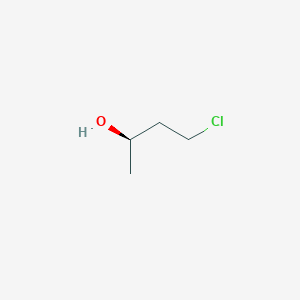
![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
